

Ethylene Dimethanesulfonate: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ethylene dimethanesulfonate	
Cat. No.:	B10824645	Get Quote

An in-depth exploration of the chemical properties, biological activity, and experimental applications of **Ethylene Dimethanesulfonate** (EDS), a potent and selective Leydig cell toxicant.

This technical guide provides a thorough overview of **Ethylene Dimethanesulfonate** (EDS), a crucial tool for researchers in reproductive biology, toxicology, and endocrinology. This document details its chemical characteristics, mechanism of action, and established experimental protocols, offering a valuable resource for scientists and drug development professionals.

Core Chemical and Physical Properties

Ethylene dimethanesulfonate, a diester of ethylene glycol and methanesulfonic acid, is a non-volatile, mild alkylating agent.[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	4672-49-5	[2][3][4][5][6]
Molecular Formula	C4H10O6S2	[2][3][4][6]
Molecular Weight	218.25 g/mol	[2][3][4][5][6]



Mechanism of Action: Selective Leydig Cell Apoptosis

The primary and most studied biological effect of **ethylene dimethanesulfonate** is its ability to selectively induce apoptosis in testicular Leydig cells, the primary source of testosterone.[1][7] This specificity makes EDS an invaluable tool for creating experimental models of androgen deficiency to study the consequences of Leydig cell loss and the dynamics of their regeneration.

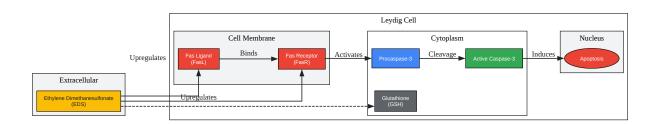
The cytotoxic effects of EDS are particularly pronounced in adult rats, while Leydig cells of immature rats and mice exhibit significantly lower sensitivity.[2][8][9] This species- and age-dependent sensitivity is a critical consideration in experimental design.

The apoptotic process initiated by EDS involves several key signaling pathways:

- Fas-Mediated Apoptosis: Studies have shown that EDS administration leads to an
 upregulation of the Fas receptor and its ligand (FasL) in Leydig cells.[10] The engagement of
 the Fas receptor by FasL is a well-established trigger for the extrinsic apoptotic pathway.[10]
- Caspase-3 Activation: As a key executioner caspase, caspase-3 is activated in response to
 EDS treatment.[11][12] Its activation is a critical step in the apoptotic cascade, leading to the
 cleavage of cellular substrates and ultimately, cell death.[11] Immunohistochemical analyses
 have shown a translocation of active caspase-3 to the nucleus in apoptotic Leydig cells.[11]
 [12]
- Role of Intracellular Glutathione: The cytotoxicity of EDS in adult rat Leydig cells appears to be linked to intracellular glutathione (GSH) levels.[13] Depletion of GSH can sensitize Leydig cells to EDS-induced apoptosis, suggesting that GSH plays a protective role.[13]

The following diagram illustrates the proposed signaling pathway for EDS-induced Leydig cell apoptosis.





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